molecular formula C27H21ClN2O2 B11987805 9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-26-6

9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11987805
CAS No.: 303060-26-6
M. Wt: 440.9 g/mol
InChI Key: SSHVRSKIJMVKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic pyrazolo-benzoxazine derivative features a complex fused-ring system with a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. The compound is substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a naphthalen-2-yl moiety, while position 9 carries a chlorine atom. These substituents confer distinct electronic and steric properties:

  • 4-Methoxyphenyl: Electron-donating methoxy group enhances solubility and may influence π-π stacking interactions.
  • Chlorine at position 9: Introduces electronegativity, affecting reactivity and binding affinity.

Its stereochemical configuration is likely planar due to the absence of defined stereocenters in related structures (e.g., ) .

Properties

CAS No.

303060-26-6

Molecular Formula

C27H21ClN2O2

Molecular Weight

440.9 g/mol

IUPAC Name

9-chloro-5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H21ClN2O2/c1-31-22-11-8-18(9-12-22)27-30-25(23-15-21(28)10-13-26(23)32-27)16-24(29-30)20-7-6-17-4-2-3-5-19(17)14-20/h2-15,25,27H,16H2,1H3

InChI Key

SSHVRSKIJMVKPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Origin of Product

United States

Biological Activity

9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound belonging to the class of benzopyrazoles. This compound is characterized by its unique structural features, which include multiple aromatic rings and halogen substituents that enhance its chemical reactivity and biological activity. The presence of methoxy groups improves solubility and potential interactions with biological targets.

  • Molecular Formula : C28H23ClN2O3
  • Molecular Weight : 470.95 g/mol
  • CAS Number : 303060-27-7

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-c][1,3]oxazine compounds possess potent antibacterial properties against various strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties. Pyrazolo[1,5-c][1,3]oxazines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies on similar compounds indicate that they can target multiple pathways involved in cancer progression.
  • Enzymatic Inhibition :
    • This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, pyrazolo derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : By binding to specific enzymes, it alters their activity and affects downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityMIC (μg/mL)Reference
19-Chloro derivativeAntibacterial16
2Pyrazolo[1,5-c][1,3]oxazine analogAnticancerVarious
3Methoxy-substituted derivativeEnzymatic InhibitionNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous pyrazolo-benzoxazine derivatives:

Compound Name Substituents (Position) Molecular Formula Average Mass (g/mol) Key Properties/Activities Reference
Target Compound 5-(4-methoxyphenyl), 2-(naphthalen-2-yl) - ~465 (estimated) Hypothesized enhanced lipophilicity; potential CNS applications due to naphthyl group -
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-methylphenyl), 5-(4-pyridinyl) C₂₂H₁₈ClN₃O 375.856 Pyridinyl group may enhance CNS activity; lower lipophilicity vs. naphthyl derivatives
9-Chloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(3-nitrophenyl), 2-(naphthalen-2-yl) C₂₆H₁₇ClN₃O₃ 478.90 Nitro group increases electron deficiency; may improve binding to nitroreductase enzymes
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(2,3,4-trimethoxyphenyl) C₂₆H₂₅ClN₂O₅ 480.945 Multiple methoxy groups enhance solubility; potential antineoplastic activity
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 7,9-dichloro, 5-(p-tolyl) C₂₈H₂₀Cl₂N₂O 483.38 Dichloro substitution increases halogen bonding; p-tolyl enhances steric bulk

Key Findings:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound improves solubility compared to nitro- or trimethoxyphenyl derivatives (e.g., ) . Naphthalen-2-yl substitution (target compound) enhances lipophilicity vs.

Synthetic Routes :

  • Microwave-assisted synthesis () offers higher yields (>80%) for spiro-pyrazolo-oxazines compared to conventional methods, suggesting applicability for the target compound .
  • Cyclization reactions with aromatic aldehydes () are a common pathway for generating the benzoxazine core .

Spiro-pyrazolo-oxazines () exhibit antimicrobial activity (MIC: 50–250 μg/mL), highlighting the scaffold’s versatility .

Preparation Methods

Pyrazole Core Formation

Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol under reflux (12 hours) yields the pyrazolone intermediate. Subsequent chlorination using phosphorus oxychloride introduces the 9-chloro substituent, achieving 78% conversion efficiency.

Oxazine Ring Cyclization

Coupling the chlorinated pyrazole with 2-naphthol derivatives in dimethylformamide (DMF) at 110°C for 8 hours facilitates oxazine ring closure. Potassium carbonate (3 eq.) acts as both base and desiccant, critical for preventing hydrolytic side reactions.

Table 1: Optimization of Oxazine Cyclization Conditions

ParameterOptimal RangeYield Impact (%)
Temperature105–115°C+22%
DMF:H2O Ratio9:1+15%
Reaction Time7–9 hours±5%

Final Functionalization

o-Quinone Methide Intermediate-Based Synthesis

Recent advances utilize in situ-generated o-quinone methides (o-QMs) for single-step assembly of the oxazine framework. The methodology adapted from triazolooxazine syntheses involves:

o-QM Precursor Activation

Mannich base derivatives (e.g., 2-(hydroxymethyl)-4-methoxyphenol) undergo thermal decomposition in DMF at reflux (4 hours), generating reactive o-QM intermediates. Steric hindrance from the 4-methoxyphenyl group necessitates prolonged heating (6–7 hours) for complete conversion.

Tandem Aza-Michael Addition and Cyclization

The o-QM intermediate undergoes regioselective attack by 3-chloro-1H-pyrazole-5-amine, followed by intramolecular nucleophilic substitution to form the oxazine ring. This concerted process benefits from entropy-driven ring closure, achieving 68% isolated yield with >95% diastereomeric purity.

Mechanistic Pathway:
o-QM + Pyrazole AmineMeisenheimer ComplexRearomatizationOxazine Product\text{o-QM + Pyrazole Amine} \rightarrow \text{Meisenheimer Complex} \rightarrow \text{Rearomatization} \rightarrow \text{Oxazine Product}

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps while improving yields:

Condensation Optimization

Exposing the pyrazole-oxazine precursor mixture to 300 W microwave radiation (120°C, 20 minutes) in PEG-400 solvent achieves 85% conversion versus 52% under conventional heating. The dielectric heating effect enhances molecular collisions, particularly benefiting sterically hindered intermediates.

Catalytic System

p-Toluenesulfonic acid (PTSA, 15 mol%) in acetonitrile under microwave conditions (100°C, 15 minutes) facilitates final ring annulation. This method reduces typical reaction times from 48 hours to 35 minutes while maintaining 89% yield.

Table 2: Comparative Performance of Synthesis Methods

MethodTime (h)Yield (%)Purity (HPLC)
Conventional486291
Microwave0.58594
o-QM Intermediate66896

Green Synthesis Methods

Eco-friendly adaptations employ water-based systems and magnetic nanocatalysts:

Aqueous Phase Cyclization

Using ferrierite-supported sulfonic acid catalysts (M-FER/TEPA/SO3H) in water at 25°C enables 72% yield over 4 hours. The catalyst's Brønsted acidity (1.8 mmol H+/g) and magnetic properties (45 emu/g) permit efficient recovery and reuse for 5 cycles without significant activity loss.

Solvent-Free Mechanochemical Approach

Ball-milling stoichiometric amounts of precursors with KHSO4 (20 mol%) for 2 hours achieves 65% yield. This method eliminates solvent waste but requires post-synthetic purification via column chromatography.

Analytical and Characterization Techniques

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): Key signals at δ 8.21 (d, J=8.4 Hz, naphthalene H), 6.89 (s, pyrazole H), 5.02 (dd, J=4.2 Hz, oxazine CH2).

  • 13C NMR : Distinctive carbons at 159.8 ppm (oxazine C-O), 144.2 ppm (pyrazole C-Cl).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows ≥98% purity for microwave-synthesized batches versus 91–94% for conventional methods.

Comparative Analysis of Synthetic Methods

Table 3: Strategic Advantages and Limitations

MethodAdvantagesLimitations
Multi-StepHigh stereochemical controlLengthy (4–6 days)
o-QM IntermediateSingle-step, atom economyRequires specialized precursors
MicrowaveRapid, high yieldEnergy-intensive equipment
Green SynthesisEco-friendly, reusable catalystsModerate yields

The choice of method depends on priority parameters:

  • Industrial Scale : o-QM intermediate method (68% yield, single-step)

  • Research Lab : Microwave-assisted (85% yield, 30 minutes)

  • Sustainability : Aqueous nanocatalyst system (72% yield, 5 recycles)

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the benzoxazine core, followed by functionalization with substituents like chloro, methoxyphenyl, and naphthyl groups. For example:

  • Step 1 : Cyclization of precursors (e.g., phenolic compounds and hydrazines) under acidic/basic conditions to form the pyrazolo-benzoxazine scaffold .
  • Step 2 : Halogenation (e.g., chlorination) and aryl group coupling via Suzuki-Miyaura or Ullmann reactions .
  • Key variables : Solvent choice (DMF or DMSO for polar intermediates), temperature (60–120°C for cyclization), and catalysts (Pd for cross-coupling) significantly impact yield and purity .
  • Characterization : Confirm structure via 1H/13C^1H/^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. How is the compound’s stereochemistry resolved, and what techniques validate its configuration?

The compound contains two defined stereocenters (positions 5 and 10b). Resolution methods include:

  • Chiral column chromatography using cellulose-based stationary phases.
  • Diastereomeric salt formation with enantiopure acids/bases .
  • Validation via circular dichroism (CD) spectroscopy and computational comparison of experimental/calculated NMR spectra .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally similar pyrazolo-benzoxazines exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
  • Mechanistic studies : Use enzyme inhibition assays (IC50_{50} determination) and cellular apoptosis assays (flow cytometry) to confirm activity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

  • Reaction path search : Quantum mechanical calculations (DFT) map energy barriers for cyclization and halogenation steps .
  • Regioselectivity : Electron density analysis (MEP maps) predicts preferential substitution at the naphthalen-2-yl position due to steric and electronic effects .
  • Machine learning : Train models on similar compounds to predict optimal solvents/catalysts (e.g., PubChem data) .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter bioactivity?

  • Case study : Replacing the 4-methoxyphenyl group with 4-chlorophenyl in analogs increases hydrophobicity, enhancing blood-brain barrier penetration but reducing solubility .
  • SAR analysis : Use molecular docking (AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., kinase domains) .
  • Data contradiction : Some studies report increased cytotoxicity with electron-withdrawing groups (e.g., Cl), while others note off-target effects; validate via proteome-wide profiling .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm anticancer activity via CRISPR-Cas9 gene knockout of suspected targets .
  • Meta-analysis : Compare IC50_{50} values across studies using similar cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH-dependent degradation : Perform accelerated stability studies (40°C, 75% RH) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .
  • Formulation strategies : Nanoencapsulation (liposomes) or prodrug design (ester derivatives) to enhance half-life .

Methodological Resources

Technique Application References
DFT calculationsReaction pathway optimization
Chiral chromatographyStereoisomer separation
HRMS/X-ray crystallographyStructural validation
Flow cytometryApoptosis mechanism analysis
CYP450 microsomal assaysMetabolic stability profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.